D-Ribulose 1,5-bisphosphate
Overview
Description
D-Ribulose 1,5-bisphosphate is an organic compound that plays a crucial role in the process of photosynthesis. It is a double phosphate ester of the ketopentose ribulose, a ketone-containing sugar with five carbon atoms. This compound is notably involved as the principal carbon dioxide acceptor in plants, facilitating the conversion of carbon dioxide into organic molecules . This compound is colorless and exists as an anion in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribulose 1,5-bisphosphate typically involves the phosphorylation of ribulose-5-phosphate. This reaction is catalyzed by the enzyme phosphoribulokinase, which transfers a phosphate group from adenosine triphosphate (ATP) to ribulose-5-phosphate, forming this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological methods involving genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes, such as phosphoribulokinase, to facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: D-Ribulose 1,5-bisphosphate primarily undergoes carboxylation reactionsThis reaction results in the formation of two molecules of 3-phosphoglycerate .
Common Reagents and Conditions:
Carboxylation: The reaction with carbon dioxide occurs in the presence of Rubisco and requires magnesium ions as cofactors.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, its metabolic intermediates can undergo such reactions within the Calvin-Benson cycle.
Major Products: The primary product of the carboxylation reaction involving this compound is 3-phosphoglycerate, which is subsequently used in various metabolic pathways to produce glucose and other essential biomolecules .
Scientific Research Applications
D-Ribulose 1,5-bisphosphate has several important applications in scientific research:
Photosynthesis Research: It is extensively studied in the context of photosynthesis, particularly in understanding the Calvin-Benson cycle and the role of Rubisco in carbon fixation.
Biotechnology: The compound is used in the development of genetically engineered crops with enhanced photosynthetic efficiency and improved growth rates.
Medical Research: Research into this compound and its metabolic pathways can provide insights into metabolic disorders and potential therapeutic targets.
Industrial Applications: It is used in the production of biofuels and other bio-based products through its role in carbon fixation and biomass production.
Mechanism of Action
D-Ribulose 1,5-bisphosphate exerts its effects primarily through its role as a substrate for Rubisco. The enzyme catalyzes the carboxylation of this compound, resulting in the formation of an unstable six-carbon intermediate that quickly splits into two molecules of 3-phosphoglycerate . This reaction is a key step in the Calvin-Benson cycle, which is essential for the conversion of carbon dioxide into organic compounds in photosynthetic organisms .
Comparison with Similar Compounds
Ribulose-5-phosphate: A precursor in the synthesis of D-Ribulose 1,5-bisphosphate, involved in the pentose phosphate pathway.
3-Phosphoglycerate: A product of the carboxylation reaction involving this compound, used in various metabolic pathways.
Fructose-1,6-bisphosphate: Another bisphosphate compound involved in glycolysis and gluconeogenesis.
Uniqueness: this compound is unique due to its specific role as the primary carbon dioxide acceptor in the Calvin-Benson cycle. This function is critical for the process of photosynthesis, making it indispensable for the conversion of inorganic carbon into organic molecules .
Properties
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHZABJORDUQGO-NQXXGFSBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O11P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173837 | |
Record name | Ribulose-1,5 diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24218-00-6, 2002-28-0 | |
Record name | Ribulose 1,5-bisphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24218-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribulose diphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2002-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribulose-1,5 diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribulose 1,5-bisphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024218006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribulose-1,5 diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIBULOSE 1,5-BISPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR374X7NAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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